molecular formula C18H20N4O3 B415267 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B415267
M. Wt: 340.4g/mol
InChI Key: AQSLSTWFPOBMJN-UHFFFAOYSA-N
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Description

6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, 2,5-diethoxybenzaldehyde, and malononitrile in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures, usually around 70-75°C, for a few hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines or other reduced forms.

    Substitution: Introduction of various functional groups on the aromatic ring.

Mechanism of Action

The mechanism of action of 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function. This can result in the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile stands out due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the diethoxy groups may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4g/mol

IUPAC Name

6-amino-4-(2,5-diethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O3/c1-4-23-11-6-7-14(24-5-2)12(8-11)16-13(9-19)17(20)25-18-15(16)10(3)21-22-18/h6-8,16H,4-5,20H2,1-3H3,(H,21,22)

InChI Key

AQSLSTWFPOBMJN-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=NNC(=C23)C)N)C#N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=NNC(=C23)C)N)C#N

Origin of Product

United States

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